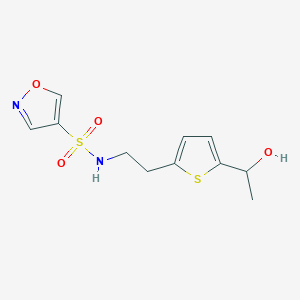

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isoxazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

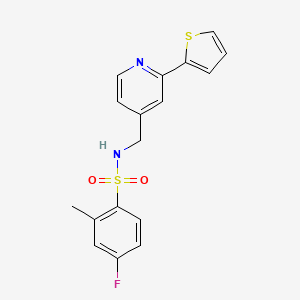

“N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isoxazole-4-sulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiophene derivatives are typically synthesized through various condensation reactions . Isoxazoles, another component of the compound, are often synthesized through (3 + 2) cycloaddition reactions .Aplicaciones Científicas De Investigación

Biochemical Applications and Drug Metabolism

Biocatalysis in Drug Metabolism : The application of microbial-based biocatalytic systems has been demonstrated for the production of mammalian metabolites of drug compounds, providing an alternative to traditional chemical synthesis for drug metabolism studies. This approach allows for the production of sufficient quantities of metabolites for structural characterization and supports drug development processes by offering analytical standards for monitoring drug metabolites during clinical investigations (Zmijewski et al., 2006).

Molecular Design and Synthesis

Novel Sulfonamide Derivatives : Research has focused on the design and synthesis of novel sulfonamide derivatives for various therapeutic applications. These derivatives have been evaluated for their potential as inhibitors of enzymes like carbonic anhydrase, indicating their significance in developing new therapeutic agents with enhanced efficacy and selectivity (Büyükkıdan et al., 2017).

Environmental Degradation and Transformation

Microbial Degradation of Sulfonamides : Studies have revealed novel microbial strategies for the degradation of sulfonamide antibiotics, highlighting the potential environmental impact of these substances. Microbial degradation pathways involve unique mechanisms like ipso-hydroxylation, leading to the breakdown of these compounds and mitigating their persistence in the environment (Ricken et al., 2013).

Antimicrobial and Antiviral Research

Synthesis and Evaluation of Sulfonamides : The synthesis and biological evaluation of sulfonamide-containing compounds have been conducted, focusing on their antimicrobial and antiviral properties. These studies contribute to the development of new drugs with potential applications in treating infections and diseases caused by bacteria and viruses (Chen et al., 2010).

Propiedades

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S2/c1-8(14)11-3-2-9(18-11)4-5-13-19(15,16)10-6-12-17-7-10/h2-3,6-8,13-14H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOVAJSXMQUAFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CON=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isoxazole-4-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2405248.png)

![Methyl 4,5-dimethoxy-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate](/img/structure/B2405251.png)

![3-[(3,5-Dimethylpyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2405254.png)

![Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2405256.png)

![2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one](/img/structure/B2405259.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2405261.png)